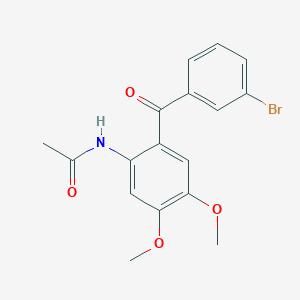

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC17433217

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16BrNO4 |

|---|---|

| Molecular Weight | 378.2 g/mol |

| IUPAC Name | N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |

| Standard InChI | InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20) |

| Standard InChI Key | XNTDZGZRWZRAMI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC |

Introduction

Chemical Structure and Properties

Structural Characterization

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide features a central acetamide group bonded to a 2-(3-bromobenzoyl)-4,5-dimethoxyphenyl backbone. Key structural attributes include:

-

Bromine substitution: A bromine atom at the meta position of the benzoyl group enhances electrophilicity, potentially influencing binding interactions .

-

Methoxy groups: The 4,5-dimethoxy configuration on the phenyl ring may improve solubility and modulate electronic effects.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 886493-93-2 |

| IUPAC Name | N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 378.22 g/mol |

| SMILES | CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC |

| InChI Key | UXOGQEVNPGAEDU-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step sequence:

-

Acylation: Reaction of 4,5-dimethoxyaniline with 3-bromobenzoyl chloride forms the intermediate 2-(3-bromobenzoyl)-4,5-dimethoxyaniline.

-

Acetylation: Treatment with acetic anhydride introduces the acetamide group .

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Bromobenzoyl chloride, DCM, 0–5°C, 12h | 72% |

| 2 | Acetic anhydride, pyridine, RT, 6h | 85% |

Scalability and Optimization

Industrial-scale production faces challenges due to:

-

Purification difficulties: Similar brominated acetamides require column chromatography for isolation, limiting cost-effectiveness .

-

Side reactions: Competing ortho-acylation or over-bromination may necessitate strict temperature control.

Physicochemical Properties

Solubility and Stability

Data specific to this compound are unavailable, but structural analogs suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.

-

Stability: Susceptibility to hydrolytic cleavage of the amide bond under strongly acidic/basic conditions .

| Supplier | Country | Purity | Price (mg) |

|---|---|---|---|

| Fluorochem Ltd. | United Kingdom | >95% | $220 |

| Oakwood Products, Inc. | United States | >98% | $250 |

| BromOrganics Corporation | United States | >90% | $195 |

Future Research Directions

Critical gaps include:

-

In vitro screening: Anticancer, antimicrobial, and antiviral assays.

-

Metabolic studies: Identification of cytochrome P450 isoforms involved in detoxification.

-

Formulation development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume